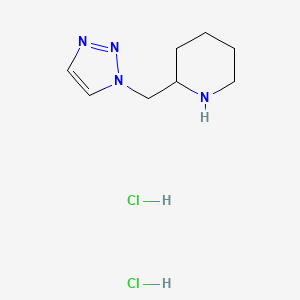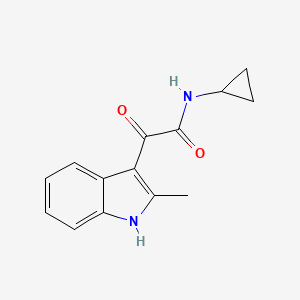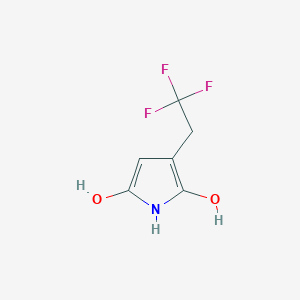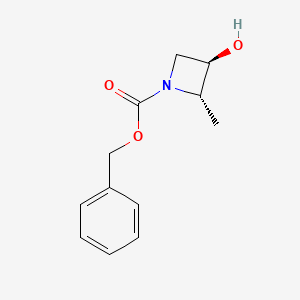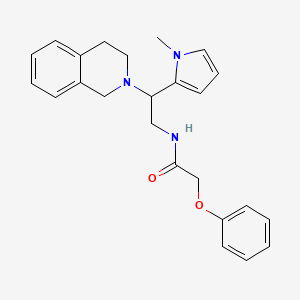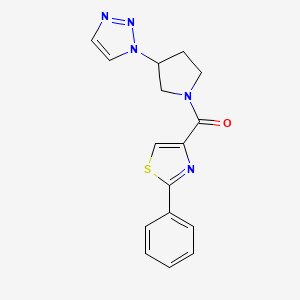![molecular formula C22H26N2O3S B2674265 N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-55-6](/img/structure/B2674265.png)
N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C22H26N2O3S and its molecular weight is 398.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity and Hybrid Compounds Sulfonamide-based compounds, including those related to the N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide structure, have shown a wide range of pharmacological activities. These activities include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects. The diversity in their structure, allowing for a variety of moieties to be attached, leads to the creation of numerous hybrid compounds. These hybrids demonstrate a broad spectrum of biological activities, making them valuable in the development of new pharmacological agents (Ghomashi et al., 2022).
Antimicrobial Agents The antimicrobial properties of quinoline-sulfonamide derivatives have been a focus of research, with compounds demonstrating significant activity against various Gram-positive bacteria. The synthesis of new quinoline clubbed with sulfonamide moieties has been explored for their potential as antimicrobial agents. This indicates the importance of quinoline-sulfonamide compounds in developing new antimicrobials to combat resistant bacterial strains (Biointerface Research in Applied Chemistry, 2019).
Anticancer and Antimalarial Applications Sulfonamide derivatives, including those related to the compound , have been investigated for their potential in treating various diseases, including cancer and malaria. Research has shown that certain sulfonamide compounds possess in vitro antimalarial activity and have been evaluated for their antitumor properties. The structure-activity relationship of these compounds suggests their utility in designing drugs with specific biological activities (Fahim & Ismael, 2021).
Neuroprotective Effects Compounds structurally related to this compound, such as NBQX, have demonstrated neuroprotective effects against cerebral ischemia. NBQX, an analog of quinoxalinedione antagonists, selectively inhibits the quisqualate subtype of the glutamate receptor, offering protection against global ischemia. This highlights the potential of sulfonamide derivatives in neuroprotection and the treatment of neurological disorders (Sheardown et al., 1990).
Chemical Synthesis and Industrial Applications The compound and its related derivatives have been studied for their chemical synthesis processes and potential industrial applications. Benzimidazoles and quinoxalines, for example, play significant roles in the pharmaceutical and chemical industries due to their wide range of applications. Research on the synthesis of these compounds from aromatic diamines and alcohols (or diols for quinoxalines) through dehydrogenative condensation steps has been reported, showing the versatility of sulfonamide derivatives in chemical synthesis (Hille, Irrgang, & Kempe, 2014).
Properties
IUPAC Name |
N-benzyl-2-oxo-N-propan-2-yl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16(2)24(15-17-7-4-3-5-8-17)28(26,27)20-13-18-9-6-12-23-21(25)11-10-19(14-20)22(18)23/h3-5,7-8,13-14,16H,6,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIJVFKEIWSGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile](/img/no-structure.png)
![N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2674187.png)
![(6-Chlorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B2674188.png)


